tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Catalog No.
S770243
CAS No.
138022-04-5
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

CAS Number

138022-04-5

Product Name

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

IUPAC Name

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3

InChI Key

ZREUHPKGCXOWCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1

The exact mass of the compound tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS 138022-04-5) is a strategically-designed heterocyclic building block used extensively in medicinal chemistry and process development. Its structure incorporates a piperidine core, a key pharmacophore in many active pharmaceutical ingredients (APIs), along with two critical synthetic handles: an N-methyl group and an acid-labile tert-Butoxycarbonyl (Boc) protecting group. This specific combination makes it a valuable precursor for constructing complex molecules, particularly Janus kinase (JAK) inhibitors and other targeted therapeutics, by offering precise control over reactivity and simplifying multi-step synthetic routes. [REFS-1, REFS-2]

Substituting this compound with seemingly close analogs introduces significant process chemistry challenges, impacting yield, purity, and compatibility. Using the unmethylated analog, tert-butyl (piperidin-4-ylmethyl)carbamate, necessitates an additional, often non-selective, N-methylation step, risking over-alkylation and complicating purification. Opting for an alternative protecting group, such as Carboxybenzyl (Cbz), fundamentally alters the deprotection strategy from acid-labile cleavage to catalytic hydrogenolysis. [1] This is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) that may be present in the target molecule, making the Boc-protected version the only viable option for certain complex synthetic pathways. [2]

Precursor Efficiency: Direct Use in the Synthesis of Pyrrolo[2,3-d]pyrimidine JAK Inhibitors

Patented synthetic routes for Janus kinase (JAK) inhibitors, such as derivatives of Tofacitinib, utilize tert-butyl methyl(piperidin-4-ylmethyl)carbamate as a key intermediate. [1] In these processes, the compound is directly coupled with the core heterocycle in a single, high-yielding step. Procuring this pre-functionalized building block eliminates the need for a multi-step internal synthesis starting from simpler piperidines, which would involve sequential N-methylation and N-Boc protection, significantly reducing process complexity and potential cumulative yield loss.

Evidence DimensionProcess Efficiency (Synthetic Steps)
Target Compound Data1 Step (Direct Coupling)
Comparator Or BaselineAlternative 'Build' Route: 3+ Steps (e.g., N-methylation, Boc-protection, coupling)
Quantified DifferenceReduces process by at least 2 steps, saving significant time and resources.
ConditionsSynthesis of intermediates for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

This directly translates to lower manufacturing costs, faster development timelines, and reduced solvent/reagent consumption compared to building the intermediate in-house.

Process Compatibility: Enabling Orthogonal Protection in Complex Syntheses

The tert-Butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions but is selectively cleaved under mild acidic conditions (e.g., TFA). [1] This provides perfect orthogonality with other common protecting groups like Carboxybenzyl (Cbz), which is removed by catalytic hydrogenolysis. [2] In a molecule containing a Cbz-protected amine and reducible moieties like an alkene or nitro group, using a Cbz-protected piperidine would be non-viable as deprotection would destroy other functional groups. The acid-lability of the Boc group on this specific compound allows for selective deprotection without compromising sensitive parts of the molecule.

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataAcidic Cleavage (e.g., TFA); Compatible with reducible groups.
Comparator Or BaselineCbz-protected analog: Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Incompatible with reducible groups (alkenes, alkynes, etc.).
Quantified DifferenceEnables synthetic routes impossible with hydrogenolysis-labile protecting groups.
ConditionsMulti-step synthesis of complex molecules with diverse functional groups.

For complex targets, this compound is not just a preference but a requirement, as it enables synthetic strategies that would otherwise fail due to incompatible deprotection steps.

Purity Enhancement: Preventing Side-Reactions vs. Unmethylated Analog

The comparator compound, tert-butyl (piperidin-4-ylmethyl)carbamate, possesses a secondary amine on the exocyclic nitrogen. When this secondary amine is subjected to alkylation or acylation reactions intended for the piperidine nitrogen (after deprotection), competitive N,N-dialkylation or other side-reactions can occur. This leads to the formation of difficult-to-separate impurities. By providing the target amine pre-methylated, tert-Butyl methyl(piperidin-4-ylmethyl)carbamate ensures that subsequent reactions occur cleanly at the intended site, simplifying purification and improving the final product's purity profile.

Evidence DimensionReaction Selectivity
Target Compound DataSingle site of reactivity (piperidine nitrogen after deprotection).
Comparator Or BaselineUnmethylated analog: Two potential sites of reactivity, leading to side-products.
Quantified DifferenceEliminates a key class of potential impurities, simplifying downstream purification.
ConditionsAlkylation or acylation reactions in multi-step API synthesis.

This ensures higher batch-to-batch reproducibility and reduces the cost and complexity of chromatographic purification, a critical factor in process scale-up.

Core Building Block for Janus Kinase (JAK) Inhibitors

This compound is the right choice for synthesizing pyrrolo[2,3-d]pyrimidine-based JAK inhibitors for treating autoimmune diseases. Its pre-formed, protected structure allows for direct and efficient incorporation into the final drug scaffold, streamlining a critical step in the manufacturing process. [1]

Multi-Step Synthesis of Targets with Reducible Functional Groups

Ideal for complex synthetic routes where the final molecule contains functionalities sensitive to hydrogenolysis, such as alkenes, alkynes, or certain heterocycles. The acid-labile Boc group permits selective deprotection without damaging these sensitive groups, a feat not possible with a Cbz-protected analog. [2]

High-Purity Scale-Up Programs for Tertiary Amine APIs

When the final API requires a specific N-methyl-N-(piperidin-4-ylmethyl) moiety and high purity is paramount, this intermediate is the preferred starting material. It prevents the formation of N,N-dialkylation impurities that can arise from methylating a secondary amine precursor, thus simplifying purification and improving overall process efficiency.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Dates

Last modified: 08-15-2023

Explore Compound Types